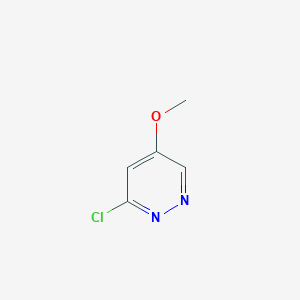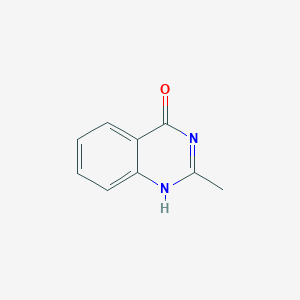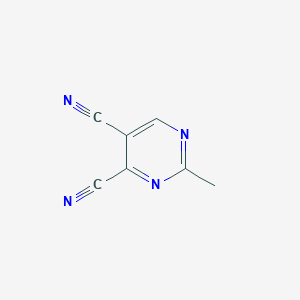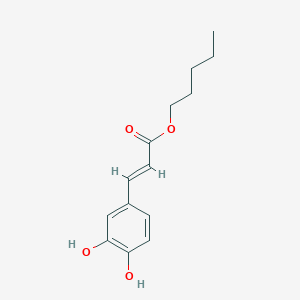
E-Caffeic acid pentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-Caffeic acid pentyl ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound’s chemical formula is C14H18O4, and it has a molecular weight of 250.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: E-Caffeic acid pentyl ester can be synthesized through esterification reactions. One practical method involves the catalytic esterification of caffeic acid using ytterbium triflate as a catalyst in nitromethane. This method is efficient and does not require auxiliary reagents . Another common method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods: Industrial production of caffeic acid esters often involves direct esterification of caffeic acid with alcohols. This process can be optimized using various catalysts and solvents to achieve high yields and purity. The choice of catalyst and solvent can significantly impact the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: E-Caffeic acid pentyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学的研究の応用
E-Caffeic acid pentyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory and antimicrobial activities are being explored for potential therapeutic applications.
Industry: The ester is used in the formulation of cosmetics and health supplements due to its beneficial properties
作用機序
The mechanism of action of E-Caffeic acid pentyl ester involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses. By inhibiting NF-κB, the ester reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
E-Caffeic acid pentyl ester can be compared with other caffeic acid esters, such as:
Caffeic acid phenethyl ester (CAPE): Known for its potent anti-inflammatory and antioxidant activities, CAPE is widely studied for its therapeutic potential.
Docosyl caffeate: This ester has been isolated from Artemisia argyi and exhibits moderate antioxidant activities.
Octadecyl caffeate: Another ester from Artemisia argyi, known for its antioxidant properties.
Uniqueness: this compound stands out due to its specific ester group, which can influence its solubility, stability, and biological activity. Its unique properties make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
pentyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-9-18-14(17)8-6-11-5-7-12(15)13(16)10-11/h5-8,10,15-16H,2-4,9H2,1H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPIXLKKVGJPCT-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
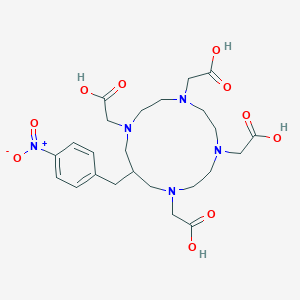
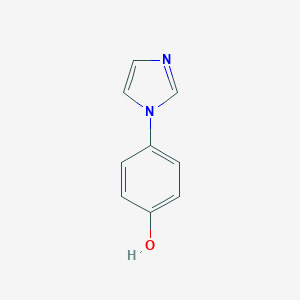
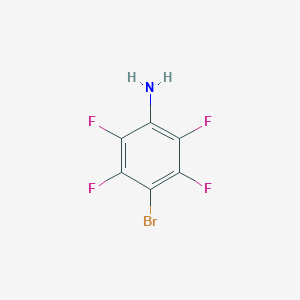
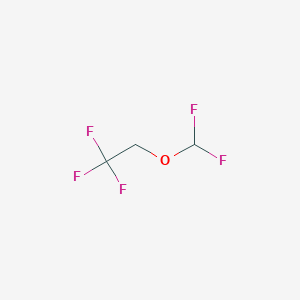
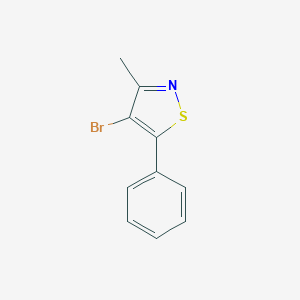
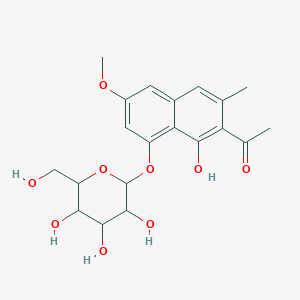
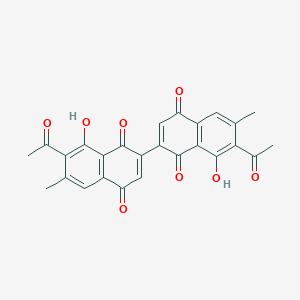
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
